Cas no 72963-77-0 (1-Deoxyforskolin)
1-Deoxyforskolin Chemical and Physical Properties
Names and Identifiers
-
- 1H-Naphtho[2,1-b]pyran-1-one,5-(acetyloxy)-3-ethenyldodecahydro-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-,(3R,4aR,5S,6S,6aS,10aS,10bS)-
- [(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate
- 1H-Naphtho[2,1-b]pyran-1-one,5-(acetyloxy)-3-ethenyldodecahydro-6,10b-dihydroxy-3,4a,7,7,10a-p...
- 1H-Naphtho[2,1-b]pyran-1-one,5-(acetyloxy)-3-ethenyldodecahydro-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-,(3R,4aR,5S,6S,6aS,1
- 1-deoxyforskolin
- 1-Deoxyforskolin from Coleus forskohlii
- 7beta-Acetoxy-6beta,9alpha-dihydroxy-8,13-epoxy-labd-14-en-11-one
- 7β-Acetoxy-6β,9α-dihydroxy-8,13-epoxy-labd-14-en-11-one
- A,9
- A-Acetoxy-6
- A-dihydroxy-8,13-epoxy-labd-14-en-11-one
- β-Acetoxy-6β,9α-dihydroxy-8,13-epoxy-labd-14-en-11-one
- Coleonol D
- Forskolin F
- (3R,4aR,5S,6S,6aS,10aS,10bS)-5-(Acetyloxy)-3-ethenyldodecahydro-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one
- 1-Deoxyforskolin from Coleus forskohlii, >=98%
- (3R,4aR,5S,6S,6aS,10aS,10bS)-3-Ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate
- SCHEMBL4922859
- 1-Deoxyforskolin, analytical standard
- DTXSID70557531
- 72963-77-0
- 1-Deoxyforskolin
-
- MDL: MFCD09763710
- Inchi: 1S/C22H34O6/c1-8-19(5)12-14(24)22(26)20(6)11-9-10-18(3,4)16(20)15(25)17(27-13(2)23)21(22,7)28-19/h8,15-17,25-26H,1,9-12H2,2-7H3/t15-,16-,17-,19-,20-,21+,22-/m0/s1
- InChI Key: PXYAFNGUEZPJBI-OAUGPMCWSA-N
- SMILES: O1[C@](C=C)(C)CC([C@]2([C@@]1(C)[C@H]([C@H]([C@H]1C(C)(C)CCC[C@@]12C)O)OC(C)=O)O)=O
Computed Properties
- Exact Mass: 394.23600
- Monoisotopic Mass: 394.23553880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 3
- Complexity: 716
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 93.1Ų
Experimental Properties
- Density: 1.183
- Melting Point: 282 °C
- Boiling Point: 483.971 ℃ at 760mmHg
- Flash Point: 157.989 ℃
- Refractive Index: 1.538
- PSA: 93.06000
- LogP: 2.54910
- Vapor Pressure: 0.0±2.8 mmHg at 25°C
1-Deoxyforskolin Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303+H313+H333
- Storage Condition:2-8°C
1-Deoxyforskolin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D239933-0.5mg |
1-Deoxyforskolin |
72963-77-0 | 0.5mg |
$ 190.00 | 2023-02-03 | ||
| TRC | D239933-1mg |
1-Deoxyforskolin |
72963-77-0 | 1mg |
$397.00 | 2023-05-18 | ||
| TRC | D239933-2.5mg |
1-Deoxyforskolin |
72963-77-0 | 2.5mg |
$ 903.00 | 2023-09-08 | ||
| TRC | D239933-5mg |
1-Deoxyforskolin |
72963-77-0 | 5mg |
$1619.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-229786-1 mg |
1-Deoxyforskolin, |
72963-77-0 | 1mg |
¥361.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-229786A-5 mg |
1-Deoxyforskolin, |
72963-77-0 | 5mg |
¥1,504.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-229786-1mg |
1-Deoxyforskolin, |
72963-77-0 | 1mg |
¥361.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-229786A-5mg |
1-Deoxyforskolin, |
72963-77-0 | 5mg |
¥1504.00 | 2023-09-05 | ||
| TRC | D239933-.5mg |
1-Deoxyforskolin |
72963-77-0 | 5mg |
$219.00 | 2023-05-18 |
1-Deoxyforskolin Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 1-Deoxyforskolin
1-Deoxyforskolin: A Comprehensive Overview
1-Deoxyforskolin (CAS No. 72963-77-0) is a naturally occurring compound that has garnered significant attention in the fields of pharmacology and natural product research. This compound, derived from the plant *Coleus forskohlii*, belongs to the diterpenoid class of compounds and has been extensively studied for its diverse biological activities. Recent advancements in analytical techniques and pharmacological studies have shed new light on its mechanisms of action, making it a promising candidate for therapeutic applications.
The chemical structure of 1-Deoxyforskolin is characterized by a unique arrangement of carbon atoms, which contributes to its bioactivity. Researchers have employed advanced spectroscopic methods, such as NMR and mass spectrometry, to elucidate its structure in detail. These studies have revealed that the compound exhibits a complex arrangement of functional groups, including hydroxyl and ketone moieties, which are critical for its interactions with cellular targets.
One of the most notable properties of 1-Deoxyforskolin is its ability to modulate cellular signaling pathways. Recent studies have demonstrated that it acts as an inhibitor of certain kinases, which are enzymes that play pivotal roles in cell proliferation and survival. This property has led to investigations into its potential as an anticancer agent. Preclinical trials have shown that 1-Deoxyforskolin can induce apoptosis in cancer cells while sparing normal cells, suggesting a promising therapeutic window.
In addition to its anticancer potential, 1-Deoxyforskolin has also been explored for its anti-inflammatory properties. Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders and neurodegenerative conditions. Experimental data indicate that 1-Deoxyforskolin can suppress pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-kB), a key regulator of inflammatory responses. These findings underscore its potential as a natural anti-inflammatory agent.
The biosynthesis of 1-Deoxyforskolin within *Coleus forskohlii* has also been a topic of interest for researchers. Studies have identified key enzymes involved in its production, providing insights into the metabolic pathways responsible for its formation. This knowledge could pave the way for metabolic engineering strategies to enhance the yield of this valuable compound in planta or through microbial fermentation.
From a pharmacokinetic perspective, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 1-Deoxyforskolin is crucial for its development as a drug candidate. Recent pharmacokinetic studies have revealed that 1-Deoxyforskolin exhibits moderate bioavailability when administered orally, with metabolites identified in plasma and urine samples. These studies highlight the need for further optimization to improve its pharmacokinetic properties and enhance therapeutic efficacy.
Moreover, the safety profile of 1-Deoxyforskolin has been evaluated in preclinical models, with results indicating minimal toxicity at therapeutically relevant doses. This suggests that it may be well-tolerated by patients if developed into a clinical drug. However, additional studies are required to confirm these findings and establish long-term safety profiles.
In conclusion, 1-Deoxyforskolin (CAS No. 72963-77-0) represents a compelling natural product with diverse biological activities and therapeutic potential. Ongoing research continues to unravel its mechanisms of action and optimize its use as a drug candidate. As advancements in natural product chemistry and pharmacology unfold, 1-Deoxyforskolin stands poised to make significant contributions to the development of novel therapeutics.
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